molecular formula C14H17N3O4 B3033612 Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- CAS No. 1090361-16-2

Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-

Cat. No. B3033612
CAS RN: 1090361-16-2
M. Wt: 291.3 g/mol
InChI Key: WMULZNDMBQZROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-, is an organic compound with the molecular formula C14H17N3O3. It is a colorless, crystalline solid that is soluble in organic solvents. Ethanone is used in organic synthesis as a reagent and as an intermediate in the production of pharmaceuticals and other organic compounds. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater. A review by Qutob et al. (2022) on the degradation of acetaminophen by AOPs highlights the importance of understanding the kinetics, mechanisms, and by-products involved in the degradation pathways of organic compounds in aqueous media. This research could be relevant to studying Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-, in terms of its degradation, by-products, and potential environmental impacts (Qutob et al., 2022).

Ethnobotanical Properties and Ayurvedic Applications

The ethnobotanical and Ayurvedic properties of plants and their chemical constituents have been subjects of considerable interest in traditional and modern medicine. A study by Thakre Rushikesh et al. (2016) on the unexplored plant Khandu Chakka (Ehretia laevis) reveals the potential medicinal properties of its chemical constituents, including various amino acids, proteins, lipids, and phenolic compounds. Research into the specific chemical components of plants like Ehretia laevis might offer insights into the biological activities and applications of similarly structured compounds like Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- (Thakre Rushikesh et al., 2016).

Chemical Chaperones in Biomedical Research

The role of chemical chaperones like 4-phenylbutyric acid in maintaining proteostasis is a significant area of research in cellular biology and disease treatment. Kolb et al. (2015) discuss the therapeutic effects of chemical chaperones in alleviating endoplasmic reticulum stress and preventing misfolded protein aggregation. This line of research may be relevant for investigating the potential biomedical applications of Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-, especially in the context of its chemical properties and interactions with biological molecules (Kolb et al., 2015).

Environmental Chemistry and Toxicology

The environmental presence and impact of pharmaceuticals and personal care products (PPCPs) have been widely studied. A review by Vo et al. (2019) on acetaminophen as a micropollutant outlines the occurrences, toxicities, removal technologies, and transformation pathways of such compounds in various environmental compartments. This research area might offer a framework for studying the environmental behavior, degradation pathways, and potential toxicological effects of Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- (Vo et al., 2019).

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-11(18)15-6-8-16(9-7-15)14(19)10-12-2-4-13(5-3-12)17(20)21/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMULZNDMBQZROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-
Reactant of Route 3
Reactant of Route 3
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-
Reactant of Route 4
Reactant of Route 4
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-
Reactant of Route 5
Reactant of Route 5
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-
Reactant of Route 6
Reactant of Route 6
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.